Cas no 2710296-16-3 (2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)

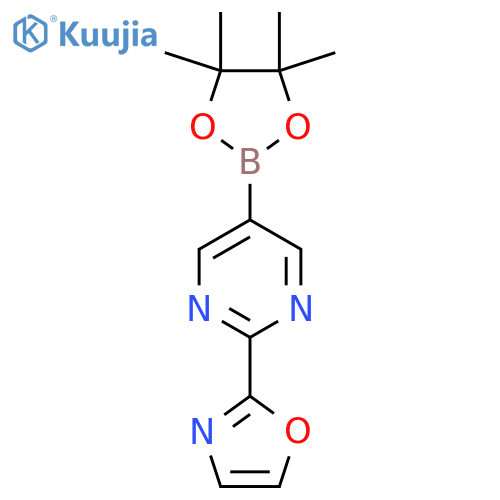

2710296-16-3 structure

商品名:2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- EN300-7468977

- 2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- 2710296-16-3

- 2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

-

- インチ: 1S/C13H16BN3O3/c1-12(2)13(3,4)20-14(19-12)9-7-16-10(17-8-9)11-15-5-6-18-11/h5-8H,1-4H3

- InChIKey: RSAXCNYVWONHBS-UHFFFAOYSA-N

- ほほえんだ: O1B(C2=CN=C(C3=NC=CO3)N=C2)OC(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 273.1284715g/mol

- どういたいしつりょう: 273.1284715g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.3Ų

2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7468977-0.5g |

2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2710296-16-3 | 95% | 0.5g |

$877.0 | 2024-05-23 | |

| Enamine | EN300-7468977-2.5g |

2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2710296-16-3 | 95% | 2.5g |

$1791.0 | 2024-05-23 | |

| Enamine | EN300-7468977-0.05g |

2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2710296-16-3 | 95% | 0.05g |

$768.0 | 2024-05-23 | |

| Enamine | EN300-7468977-0.1g |

2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2710296-16-3 | 95% | 0.1g |

$804.0 | 2024-05-23 | |

| Enamine | EN300-7468977-5.0g |

2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2710296-16-3 | 95% | 5.0g |

$2650.0 | 2024-05-23 | |

| Enamine | EN300-7468977-1.0g |

2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2710296-16-3 | 95% | 1.0g |

$914.0 | 2024-05-23 | |

| Enamine | EN300-7468977-0.25g |

2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2710296-16-3 | 95% | 0.25g |

$840.0 | 2024-05-23 | |

| Enamine | EN300-7468977-10.0g |

2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2710296-16-3 | 95% | 10.0g |

$3929.0 | 2024-05-23 |

2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

2710296-16-3 (2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine) 関連製品

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬